molecular formula C15H15NO2 B14115677 3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14115677
M. Wt: 241.28 g/mol
InChI Key: KMJBRGGUUHYZRQ-UHFFFAOYSA-N
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Description

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with a methoxy group at the 3’ position, a methyl group at the 5 position, and a carboxamide group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The methoxy and methyl groups are introduced through selective functionalization reactions, while the carboxamide group is formed via amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 3’-hydroxy-5-methyl-[1,1’-biphenyl]-2-carboxamide.

    Reduction: Formation of 3’-methoxy-5-methyl-[1,1’-biphenyl]-2-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-6-7-13(15(16)17)14(8-10)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17)

InChI Key

KMJBRGGUUHYZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)OC

Origin of Product

United States

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